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Comparative Pharmacological Profiles at a Glance

The table below summarizes the core differences between d- and 1-amphetamine isomers.

d-Amphetamine
Parameter .
(Dexedrine)

I-Amphetamine (Cydril)

Key Implications

Relative Potency Higher potency [1]

Potent releaser/inhibitor
of DA uptake; 4x more

Dopamine (DA)
Activity
potent for DA release

3].

Norepinephrine Moderate
(NE) Activity releaser/inhibitor of NE
uptake [3].

Approximately half as
potent as d-isomer [1]

Weak effect on DA
systems [3].

More potent effect on NE
systems; produces
greater global BOLD
response in cortical
regions [4] [3].

Influences dosing; d-
isomer is more clinically
dominant [2].

d-isomer is critical for
effects on motivation,
reward, and motor control

[4]

l-isomer may contribute
more to arousal, alertness,
and effects in frontal
cortex [4].
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Parameter
Synaptic Vesicle

Uptake

Elimination Half-
life

Primary Clinical
Utilization

d-Amphetamine
y : I I-Amphetamine (Cydril)
(Dexedrine)

~10x more potent
inhibitor of
catecholamine uptake

Less potent inhibitor of
vesicular uptake [5].

9-11 hours [3] 11-14 hours [3]

First-line for ADHD (as
single isomer or in
Mixed Salts) [2].

Rarely used alone;
component of Mixed Salts
(e.g., Adderall) [2].

Key Implications

d-isomer more effectively
disrupts vesicular storage,
increasing cytosolic
neurotransmitter levels.

Contributes to duration of
action; important for
formulation design.

d-isomer is primary driver
of efficacy; l-isomer may
fine-tune noradrenergic
effects.

Detailed Experimental Data and Protocols

The quantitative differences summarized above are derived from specific, rigorous experimental

methodologies.

Behavioral Pharmacology: Hoarding Behavior in Rats

¢ Objective: To assess the comparative potency of the isomers on motivated behavior [6].

e Protocol: Rats were administered various doses of d- or l-amphetamine, and the latency to begin
hoarding food pellets as well as the total size of the hoard were measured [7].

¢ Key Findings: Both isomers reduced hoarding latency, but d-amphetamine was approximately
twice as potent as l-amphetamine [6]. This suggests a more potent effect on goal-directed

behaviors, likely linked to its stronger dopaminergic actions.

Neurochemistry: Synaptic Vesicle Uptake Inhibition

¢ Objective: To compare the isomers' ability to interfere with the storage of neurotransmitters in

synaptic vesicles [5].
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e Protocol: Synaptic vesicles were isolated from rat brain regions (whole brain, striatum,
hypothalamus). The ATP-dependent uptake of radiolabeled dopamine and norepinephrine into these
vesicles was measured in the presence of the amphetamine isomers [5].

¢ Key Findings: S-(+)-amphetamine (d-isomer) was about 10 times more potent than the R-(-)-
isomer (l-isomer) at inhibiting the uptake of both dopamine and norepinephrine into vesicles
[5]. This indicates a significant stereoselectivity in the interaction with the vesicular monoamine
transporter (VMAT?2).

Human Psychopharmacology: Mood Effects

¢ Objective: To quantify the subjective effects of the isomers in humans [1].

¢ Protocol: A double-blind, crossover, placebo-controlled study was conducted in 16 normal subjects.
Mood states were assessed using standardized scales after administration of d-amphetamine, I-
amphetamine, or methylphenidate [1].

¢ Key Findings: Within the tested dose range, the efficacy ratio for producing euphoric mood was
d-amphetamine : l-amphetamine = 2 : 1 [1]. This ratio mirrors the potency difference seen in animal
models and informs the understanding of their relative abuse liability.

Neuroimaging: Pharmacological MRI (phMRI)

e Objective: To visualize and compare the brain-wide functional response to each isomer [4].

¢ Protocol: Rats underwent phMRI scanning to measure Blood-Oxygen-Level-Dependent (BOLD)
contrast. Signal changes were recorded after administration of saline, d-amphetamine, or |-
amphetamine [4].

o Key Findings: While both isomers activated overlapping regions (e.g., nucleus accumbens,
hippocampus), the l-isomer produced a greater and more widespread positive BOLD response,
particularly in somatosensory/motor cortices and frontal areas like the orbitofrontal, prelimbic, and
infralimbic cortices [4]. This supports the notion that the I-isomer has a distinct and significant impact
on cortical noradrenergic systems.

Mechanisms of Action and Signaling Pathways

The differential effects of the isomers stem from their distinct interactions with monoaminergic systems. The

following diagram summarizes the key molecular targets and the predominant influence of each isomer.
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The core mechanism involves amphetamines being transported into the presynaptic neuron by dopamine

(DAT) and norepinephrine (NET) transporters [3]. Once inside:

¢ They reverse the transporters, causing a rapid efflux of neurotransmitters into the synapse.

¢ They inhibit the vesicular monoamine transporter (VMAT2), preventing the storage of
neurotransmitters in vesicles and increasing the cytosolic pool available for release. The d-isomer is
a ~10x more potent inhibitor of VMAT2 [5].

e They activate Trace Amine-Associated Receptor 1 (TAAR1), which promotes the internalization of
DAT and NET, further increasing synaptic neurotransmitter levels.

The key differential effects are:

e The d-isomer has a much stronger affinity for and effect on the dopamine system. It is a

approximately fourfold more potent releaser of dopamine than the I-isomer [3].
¢ The l-isomer has a relatively stronger effect on the norepinephrine system, which is consistent

with its pronounced activation of cortical brain regions seen in phMRI studies [4].

Conclusion for Drug Development

The distinct profiles of the amphetamine isomers offer strategic opportunities:

¢ d-Amphetamine is the primary driver of dopaminergic activity, making it crucial for treating core
ADHD symptoms related to motivation and focus, and narcolepsy [2] [3].
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¢ I-Amphetamine provides complementary noradrenergic activity, which may enhance arousal and
executive function with a different side effect profile [4].

e Mixed Salts Preparations (e.g., a 3:1 ratio of d- to l-amphetamine) are designed to leverage the
synergistic and complementary effects of both isomers, potentially offering a broader therapeutic
profile [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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